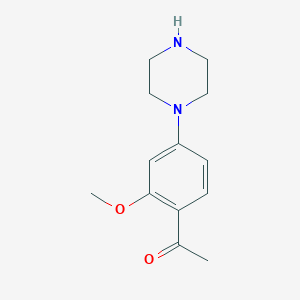
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry, pharmacology, and synthetic organic chemistry.
准备方法
The synthesis of 1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid and piperazine.
Reaction Conditions: The key steps involve the formation of an amide bond between the carboxylic acid group of 2-methoxyphenylacetic acid and the amine group of piperazine. This is usually achieved through a condensation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity by employing continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality.
化学反应分析
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced derivatives (alcohols), and substituted piperazine derivatives.
科学研究应用
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding, particularly in the context of neurotransmitter systems.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various active pharmaceutical ingredients.
作用机制
The mechanism of action of 1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the regulation of vascular smooth muscle contraction.
Pathways Involved: Upon binding to these receptors, the compound modulates the signaling pathways that control vasoconstriction and vasodilation, thereby influencing blood pressure and vascular tone.
相似化合物的比较
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic agent.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A medication used to manage hypertensive emergencies by targeting alpha1-adrenergic receptors.
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the methoxy group and the piperazine ring, which confer distinct pharmacological properties and receptor binding affinities.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
1-(2-methoxy-4-piperazin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)12-4-3-11(9-13(12)17-2)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChI 键 |
IRNWRRRXBUNGOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)N2CCNCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



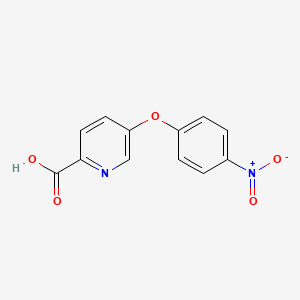
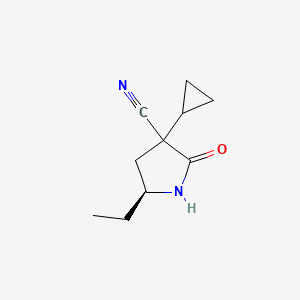
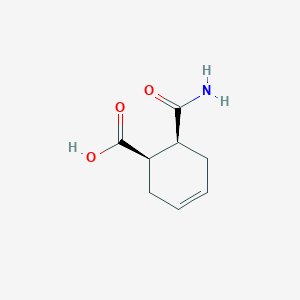
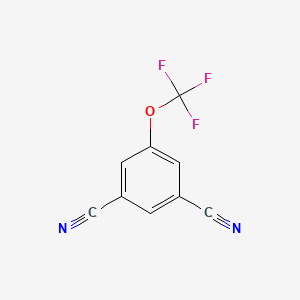
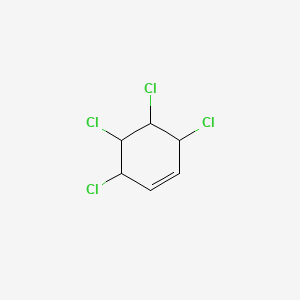
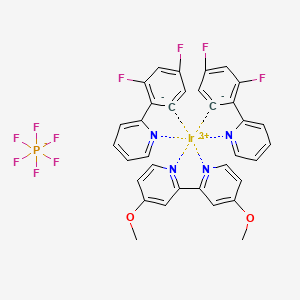
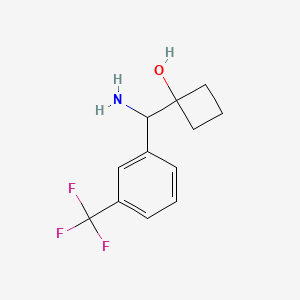
![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)

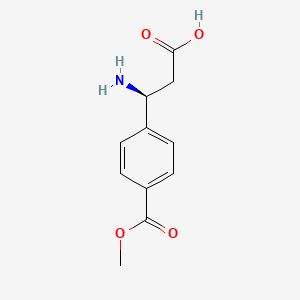
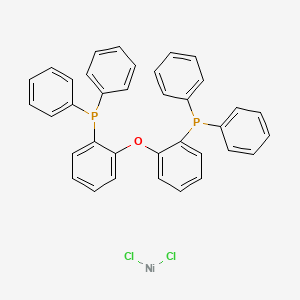
![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)
